2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-10(8-3-2-4-16-6-8)5-9(7-17-11)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOLNUBYHCVYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine, 3-bromopyridine, and trifluoromethylating agents.
Coupling Reaction: The 3-bromopyridine undergoes a coupling reaction with 2-methoxypyridine in the presence of a palladium catalyst and a suitable base to form the desired pyridine core.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, while reduction of the pyridine ring may produce 2-methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)dihydropyridine.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with therapeutic effects against diseases. The trifluoromethyl group is known to enhance biological activity and selectivity towards specific targets.
Materials Science
2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is explored for developing advanced materials, including organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in electronic devices.
Biological Studies
In biological research, this compound acts as a probe to investigate the interactions of heterocyclic compounds with various biological targets. Its ability to modulate enzyme activity or receptor binding makes it valuable in pharmacological studies.
Chemical Synthesis
The compound is utilized in synthesizing complex organic molecules and as a ligand in catalytic reactions. Its reactivity allows chemists to explore new synthetic pathways and develop innovative chemical processes.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2-Methoxy-3-(pyridin-3-yl)pyridine | Lacks trifluoromethyl group | Limited medicinal applications |
| 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine | Lacks methoxy group | Different chemical properties |
| 2-Methoxy-5-(trifluoromethyl)pyridine | Lacks pyridin-3-yl group | Varies in reactivity |
Uniqueness
The combination of the methoxy and trifluoromethyl groups in this compound imparts distinct electronic and steric effects that enhance its utility across various applications compared to similar compounds.
Case Study 1: Medicinal Applications
Research has demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines. For instance, modifications to the pyridine ring have resulted in compounds that selectively inhibit tumor growth while minimizing toxicity to normal cells.
Case Study 2: Material Science Innovations
In material science, studies have shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for use in next-generation electronic devices.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) in all analogs, but the pyridin-3-yl group in the target compound introduces aromaticity, slightly reducing logP compared to 2-Methoxy-3-(trifluoromethyl)pyridine .
- Solubility: The target compound’s pyridin-3-yl group improves aqueous solubility relative to non-aromatic analogs like 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride .
- Electronic Effects : The methoxy group at position 2 (electron-donating) and trifluoromethyl at position 5 (electron-withdrawing) create a polarized electronic environment, directing electrophilic substitution to position 4 or 6. In contrast, 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine exhibits greater electrophilicity due to the chloro substituent .
Research Findings and Data
Biological Activity
Overview
2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its unique structural features, including a methoxy group, a pyridin-3-yl group, and a trifluoromethyl group. These characteristics contribute to its potential biological activities and applications in medicinal chemistry and materials science.
- Molecular Formula : C₁₂H₉F₃N₂O
- Molecular Weight : 254.21 g/mol
- CAS Number : 1214352-47-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can modulate the activity of enzymes or receptors through binding interactions. This mechanism is crucial for its application in drug design and development.
Pharmacological Applications
Research indicates that this compound may serve as a building block in the synthesis of pharmaceuticals with various therapeutic effects. The following table summarizes some potential pharmacological applications based on structural activity relationship (SAR) studies:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition | Possible inhibition of key enzymes involved in metabolic pathways. |
| Anticancer | Investigated for its potential to inhibit tumor growth in specific cancer types. |
| Neurological Effects | May interact with neurotransmitter systems, influencing mood and cognition. |
Antimicrobial Activity
In a study examining various pyridine derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating promising therapeutic potential .
Enzyme Inhibition Studies
Research has shown that trifluoromethyl-containing compounds often exhibit enhanced potency against specific enzyme targets. For instance, SAR studies indicated that the presence of the trifluoromethyl group significantly increased the inhibitory activity against serotonin uptake, suggesting its potential role in treating depression or anxiety disorders .
Cancer Research
In vitro studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. One study reported that derivatives containing similar structural motifs showed IC₅₀ values indicating effective inhibition of cancer cell growth, suggesting further exploration into its anticancer properties .
Q & A
Q. What are the established synthetic routes for 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:
Trifluoromethylation : Direct introduction of the CF₃ group via Cu-mediated cross-coupling (e.g., using CuCF₃ derived from fluoroform) or halogen exchange reactions under palladium catalysis .
Methoxy Group Installation : Nucleophilic substitution (e.g., SNAr) at the 2-position using methoxide or Mitsunobu conditions .
Pyridin-3-yl Coupling : Suzuki-Miyaura cross-coupling with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis .
- Critical Parameters :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Resolve methoxy (δ 3.8–4.0 ppm), pyridin-3-yl protons (δ 7.5–8.5 ppm), and CF₃ (δ -60 to -65 ppm for 19F) .
- X-ray Crystallography : SHELXT software automates space-group determination, critical for confirming regiochemistry and substituent orientation .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₀F₃N₂O: calc. 265.0795, obs. 265.0798) .
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoromethylation or methoxylation be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : A nitro or cyano group at the 5-position directs CF₃ to the 3-position via meta-directing effects .
- Catalytic Systems : Pd(OAc)₂ with Xantphos enhances coupling efficiency at sterically hindered positions (e.g., 3-pyridinyl) .
- Solvent Effects : Polar aprotic solvents (DMSO) favor SNAr for methoxylation over competing pathways .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Robust validation includes:
- Multi-Assay Cross-Check : Compare IC₅₀ values across enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Structural Analog Testing : Replace CF₃ with Cl or CH₃ to isolate electronic vs. steric contributions .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases) to model interactions. The CF₃ group often occupies hydrophobic pockets, while the pyridin-3-yl moiety engages in π-π stacking .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification.
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Water | <0.1 | Hydrophobic CF₃ limits aqueous solubility |
Experimental Design Considerations
Q. What strategies optimize reaction scalability for multi-gram synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
